

# Decoding Specificity: A Comparative Analysis of SB202190 in Novel Model Systems

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## Compound of Interest

Compound Name: SB202

Cat. No.: B1193536

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For researchers, scientists, and drug development professionals, the selection of a highly specific kinase inhibitor is paramount for generating reliable and translatable experimental data. This guide provides an objective comparison of the p38 MAPK inhibitor, **SB202190**, with alternative compounds, supported by experimental data to aid in the critical assessment of its specificity in new model systems.

**SB202190** is a potent, cell-permeable inhibitor of p38 mitogen-activated protein kinases (MAPKs), specifically targeting the p38 $\alpha$  and p38 $\beta$  isoforms.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the active kinase.[4][5][6] While widely used to probe the function of the p38 MAPK pathway, a growing body of evidence highlights the importance of critically evaluating its specificity due to potential off-target effects.[7][8][9] This guide aims to provide a comprehensive overview of **SB202190**'s specificity profile in comparison to other commonly used p38 MAPK inhibitors.

## On-Target Potency: A Head-to-Head Comparison

**SB202190** exhibits potent inhibition of its primary targets, p38 $\alpha$  and p38 $\beta$ . The following table summarizes the half-maximal inhibitory concentrations (IC<sub>50</sub>) of **SB202190** and its alternatives against these kinases.

Inhibitor	Target	IC50 (nM)	Reference(s)
SB202190	p38 $\alpha$ (MAPK14)	50	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[10]</a>
p38 $\beta$ (MAPK11)	100	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[10]</a>	
SB203580	p38 $\alpha$ (MAPK14)	50	
p38 $\beta$ 2 (MAPK11)	500		
BIRB-796	p38 $\alpha$ (MAPK14)	38	
p38 $\beta$ (MAPK11)	65		

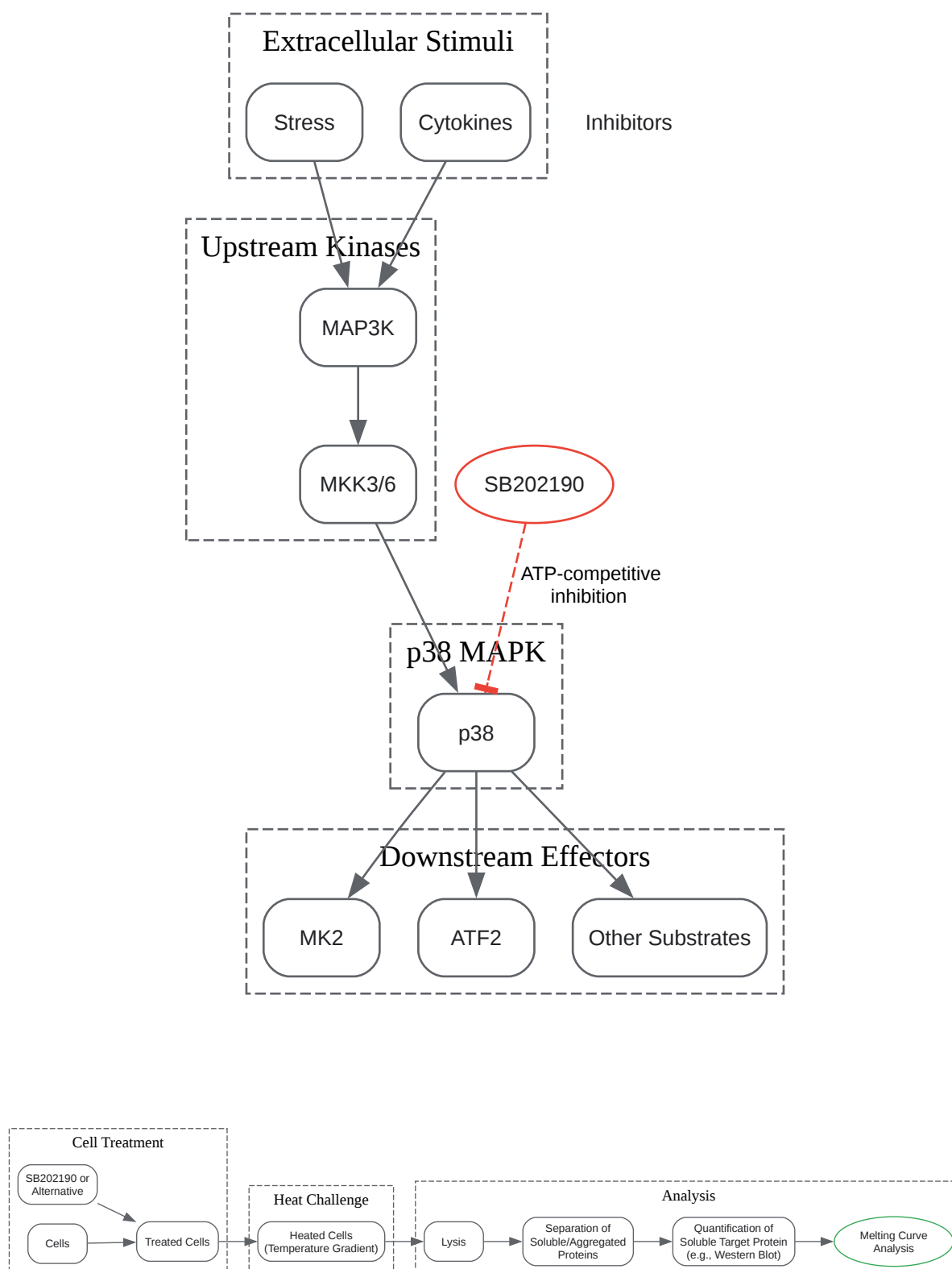
## Off-Target Profile: Unmasking Potential Confounders

A critical aspect of inhibitor selection is understanding its off-target activity. Kinome-wide screening has revealed that **SB202190** can interact with other kinases, which may lead to confounding experimental results. The following table presents a summary of the known off-target activities of **SB202190**. It is important to note that some observed cellular effects of **SB202190**, such as the induction of autophagy and vacuole formation, have been reported to be independent of p38 MAPK inhibition.[\[8\]](#)[\[11\]](#)[\[12\]](#)

Off-Target Kinase	% Activity Remaining at 1μM	% Activity Remaining at 10μM	Reference(s)
Casein Kinase 1 delta (CK1δ)	7.0	-1.0	<a href="#">[10]</a>
Raf-1 proto-oncogene (c-RAF)	14.0	1.0	<a href="#">[10]</a>
Mitogen-activated protein kinase 11 (p38β)	2.0	-1.0	<a href="#">[10]</a>
Mitogen-activated protein kinase kinase kinase 11 (MLK3)	25.2	Not Reported	<a href="#">[10]</a>
A-Raf proto-oncogene	31.1	Not Reported	<a href="#">[10]</a>
Casein kinase 1 epsilon	32.7	Not Reported	<a href="#">[10]</a>
Mitogen-activated protein kinase kinase kinase 10 (MLK2)	32.8	Not Reported	<a href="#">[10]</a>

## Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.



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